An In-depth Technical Guide to 5,8-dibromo-2-methylquinoxaline: Chemical Properties and Biological Activity
An In-depth Technical Guide to 5,8-dibromo-2-methylquinoxaline: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and biological activity of 5,8-dibromo-2-methylquinoxaline. This compound has emerged as a molecule of interest, particularly for its potent inhibitory effects on Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways. This document consolidates available data on its physicochemical characteristics, synthesis, and biological evaluation, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Properties
5,8-dibromo-2-methylquinoxaline is a halogenated heterocyclic compound. Its core structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, substituted with two bromine atoms at positions 5 and 8, and a methyl group at position 2.
Physicochemical Data
The following table summarizes the key physicochemical properties of 5,8-dibromo-2-methylquinoxaline. It is important to note that while some experimental data is available, many of the listed properties are computed.
| Property | Value | Source |
| Molecular Formula | C₉H₆Br₂N₂ | PubChem[1] |
| Molecular Weight | 301.96 g/mol | PubChem[1] |
| IUPAC Name | 5,8-dibromo-2-methylquinoxaline | PubChem[1] |
| Appearance | White solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Computed XLogP3 | 3.5 | PubChem[1] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of 5,8-dibromo-2-methylquinoxaline.
¹H NMR (400 MHz, CDCl₃): [2]
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δ 8.84 (s, 1H)
-
δ 7.91 (dd, J = 19.2, 8.0 Hz, 2H)
-
δ 2.89 (s, 3H)
¹³C NMR (101 MHz, CDCl₃): [2]
-
δ 155.96
-
δ 147.22
-
δ 140.86
-
δ 139.70
-
δ 133.69
-
δ 132.66
-
δ 123.84
-
δ 123.44
-
δ 22.80
Synthesis
The synthesis of 5,8-dibromo-2-methylquinoxaline can be achieved through the condensation of a substituted diamine with a dicarbonyl compound. A recently reported method involves the reaction of a bisubstituted phenylenediamine derivative with methylglyoxal.
Experimental Protocol: Synthesis of 5,8-dibromo-2-methylquinoxaline
This protocol is based on a general scheme for the synthesis of substituted quinoxalines.
Materials:
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3,6-Dibromobenzene-1,2-diamine
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Methylglyoxal (40% in water)
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Tetrahydrofuran (THF)
Procedure:
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Dissolve 3,6-dibromobenzene-1,2-diamine in tetrahydrofuran (THF).
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To this solution, add methylglyoxal dropwise at room temperature.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield 5,8-dibromo-2-methylquinoxaline as a pure white solid.[2]
Biological Activity and Drug Development Potential
Quinoxaline derivatives are known to exhibit a wide range of biological activities. 5,8-dibromo-2-methylquinoxaline has been specifically identified as a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).
ASK1 Inhibition
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular stress responses.[3] Under conditions of oxidative stress, endoplasmic reticulum stress, or calcium influx, ASK1 becomes activated and initiates a signaling cascade that leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs).[3] This pathway is implicated in apoptosis, inflammation, and fibrosis.
5,8-dibromo-2-methylquinoxaline has been shown to be an effective inhibitor of ASK1, with a reported IC₅₀ value of 30.17 nM.[2]
Cytotoxicity
The cytotoxic effects of 5,8-dibromo-2-methylquinoxaline have been evaluated in normal human liver LO2 cells. The compound demonstrated good safety in these cells, with cell survival rates greater than 80% at various concentrations, and notably higher survival rates than the known ASK1 inhibitor GS-4997 at a concentration of 0.4 μM.[2]
Signaling Pathway
The inhibitory action of 5,8-dibromo-2-methylquinoxaline on ASK1 interrupts a critical stress-response signaling pathway. The diagram below illustrates the canonical ASK1 signaling cascade.
Caption: The ASK1 signaling cascade initiated by cellular stress and its inhibition by 5,8-dibromo-2-methylquinoxaline.
Experimental Protocols
General Synthesis of Quinoxaline Derivatives
The following is a general and widely used method for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of 5,8-dibromo-2-methylquinoxaline.
Caption: A generalized workflow for the synthesis of quinoxaline derivatives.
Cytotoxicity Assessment (CCK-8 Assay)
Cell Line:
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Human normal liver LO2 cells
Method:
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Seed LO2 cells in 96-well plates at an appropriate density and culture for 24 hours.
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Treat the cells with varying concentrations of 5,8-dibromo-2-methylquinoxaline and a reference compound (e.g., GS-4997) for a specified duration.
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After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
5,8-dibromo-2-methylquinoxaline is a promising scaffold for the development of novel therapeutics, particularly for diseases driven by ASK1-mediated stress signaling. Its potent inhibitory activity and favorable preliminary safety profile warrant further investigation. This guide provides a foundational repository of its known chemical and biological properties to aid in future research and development efforts. Further studies are required to determine its experimental physicochemical properties, optimize its synthesis, and fully elucidate its mechanism of action and therapeutic potential in various disease models.
